6-Tetradecene-8,10,12-triyn-3-one

Description

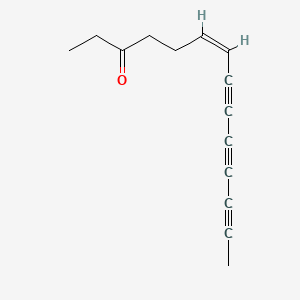

6-Tetradecene-8,10,12-triyn-3-one (CAS: 2739-59-5) is a polyunsaturated alkenynic ketone with the molecular formula C₁₈H₃₀O₄ . Its structure features a conjugated ene-triyne system (C=C and three consecutive C≡C bonds) and a ketone group at position 3 (Figure 1). It has been cataloged under the identifier NSC 302546 and is primarily studied for its structural novelty and synthetic challenges .

Properties

CAS No. |

2739-59-5 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

(Z)-tetradec-6-en-8,10,12-triyn-3-one |

InChI |

InChI=1S/C14H14O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h10-11H,4,12-13H2,1-2H3/b11-10- |

InChI Key |

FPCUXOLBEQHUKP-KHPPLWFESA-N |

Isomeric SMILES |

CCC(=O)CC/C=C\C#CC#CC#CC |

Canonical SMILES |

CCC(=O)CCC=CC#CC#CC#CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tetradecene-8,10,12-triyn-3-one typically involves the use of alkyne and alkene precursors. One common method is the coupling of a tetradecene derivative with a triynone precursor under controlled conditions. The reaction often requires the presence of a catalyst, such as palladium or copper, to facilitate the formation of the multiple bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Tetradecene-8,10,12-triyn-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the multiple bonds into single bonds, resulting in saturated derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1.1 Antidiabetic Properties

Research indicates that derivatives of polyacetylenes, including 6-Tetradecene-8,10,12-triyn-3-one, exhibit significant antidiabetic properties. A study involving non-obese diabetic (NOD) mice demonstrated that compounds derived from Bidens pilosa, including this triynone, can modulate immune responses and delay the onset of type 1 diabetes (T1D). The mechanism involves the inhibition of T cell activation and differentiation towards Th1 cells, promoting a Th2 response instead, which is less inflammatory and more protective for pancreatic islets .

1.2 Antimicrobial Activity

In silico studies have shown that polyacetylene derivatives possess antibacterial properties against Mycobacterium tuberculosis. The structural features of this compound contribute to its effectiveness in inhibiting bacterial growth. This suggests potential applications in developing new antimicrobial agents .

Pharmacological Applications

2.1 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and modulate immune cell activity, making it a candidate for treating inflammatory diseases .

2.2 Antioxidant Properties

Research highlights the antioxidant capabilities of polyacetylenes, including this compound. These properties are essential for protecting cells from oxidative stress and may have implications in preventing chronic diseases associated with oxidative damage .

Industrial Applications

3.1 Chemical Synthesis

The unique structure of this compound makes it valuable in synthetic organic chemistry. It can serve as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

3.2 Lubricants and Industrial Fluids

As noted in industrial assessments, related compounds have been utilized as base components in motor oils and industrial lubricants due to their favorable physical properties such as viscosity and thermal stability .

Case Studies

Mechanism of Action

The mechanism of action of 6-Tetradecene-8,10,12-triyn-3-one involves its interaction with molecular targets through its multiple bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or materials. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or cross-linking in polymer chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the uniqueness of 6-Tetradecene-8,10,12-triyn-3-one, it is compared below to compounds with analogous unsaturated backbones or functional groups (Table 1).

Table 1. Structural and Functional Comparison of this compound with Related Compounds

Key Comparative Insights

2,4-Undecadiene-8,10-diynoic acid incorporates a carboxylic acid group, enabling salt formation and metal coordination, absent in the target compound .

Backbone Unsaturation: The ene-triyne system in this compound contrasts with the diyne-diene system in 2,4-Undecadiene-8,10-diynoic acid, which lacks the third triple bond but includes a conjugated diene . γ-Linolenic acid methyl ester and 10,11-dihydroxyoctadeca-6,8,12-trienoic acid are fatty acid derivatives with all-<i>cis</i> double bonds, emphasizing biological roles (e.g., lipid signaling) rather than synthetic reactivity .

Synthetic and Reactivity Profiles :

- The ketone in this compound offers a site for nucleophilic attack (e.g., Grignard reactions), whereas hydroxyl or carboxylic acid groups in analogs favor electrophilic substitution or esterification .

- Burden et al. (1969) highlighted challenges in synthesizing conjugated ene-triynes due to instability, a hurdle less prominent in fatty acid derivatives .

Biological Activity

6-Tetradecene-8,10,12-triyn-3-one is a polyynic compound that has gained attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14O. It features a long carbon chain with multiple triple bonds which contribute to its unique chemical reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that polyynes like this compound exhibit antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains. For instance, compounds derived from Bidens pilosa, which include similar structures, demonstrated significant antibacterial activity .

2. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. In vitro studies have suggested that it can influence cytokine production and immune cell differentiation. Specifically, it has been reported to skew T-helper cell differentiation towards a Th2 response while decreasing Th1 responses, which could be beneficial in autoimmune conditions .

3. Antioxidant Properties

The antioxidant activity of polyynes is also noteworthy. A study on derivatives of polyacetylene compounds indicated that these substances possess strong free radical scavenging capabilities . This property is crucial for protecting cells from oxidative stress-related damage.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxicity : Some studies have linked the cytotoxic effects of polyynes to their ability to disrupt cellular membranes or interfere with metabolic processes in pathogens .

- Cytokine Modulation : The compound’s influence on cytokine profiles suggests a mechanism involving immune modulation, potentially aiding in the treatment of inflammatory diseases .

- Enzyme Inhibition : Preliminary docking studies indicate that this compound may inhibit specific enzymes crucial for pathogen survival, such as those involved in mycolic acid synthesis in Mycobacterium tuberculosis .

Case Studies

Case Study 1: Diabetes Management

In a study involving NOD mice (a model for Type 1 diabetes), treatment with related polyynes resulted in normalized blood glucose levels and reduced incidence of diabetes. This suggests a protective effect against autoimmune destruction of pancreatic beta cells .

Case Study 2: Antituberculosis Activity

Molecular docking studies have revealed that derivatives of this compound exhibit promising binding affinities to the InhA protein in Mycobacterium tuberculosis. This suggests potential as a lead compound for new antituberculosis drugs .

Data Summary

Q & A

Q. What established synthetic routes exist for 6-Tetradecene-8,10,12-triyn-3-one, and what are their key limitations?

Methodological Answer:

- Burden et al. (1969) reported early synthetic methods involving alkyne coupling reactions under palladium catalysis, achieving yields of ~40–60% .

- Bohlmann et al. (1979) optimized isolation from natural sources using column chromatography with silica gel and hexane/ethyl acetate gradients, noting challenges in separating stereoisomers due to similar polarities .

- Key limitations include sensitivity to oxidation (requiring inert atmospheres) and low yields in multi-step syntheses. Researchers should prioritize purification via HPLC for high-purity batches.

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR : The ketone group (C=O) appears as a singlet near δ 200–210 ppm in NMR. Conjugated triple bonds (C≡C) show characteristic NMR deshielding (δ 2.5–3.5 ppm) .

- IR : Strong absorption bands at ~2200 cm (C≡C stretching) and ~1700 cm (C=O stretching) confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M] at m/z 214.1 (CHO) with isotopic patterns consistent with polyynes .

Q. What experimental precautions are critical for handling this compound?

Methodological Answer:

- Use glove boxes or Schlenk lines to prevent oxidation, as polyynes are air-sensitive .

- Store under argon at −20°C in amber vials to avoid photodegradation.

- Safety protocols from ChemScene LLC recommend PPE (nitrile gloves, lab coats) and fume hoods for volatile intermediates .

Advanced Research Questions

Q. How can computational modeling resolve electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Basis sets like 6-311G++(d,p) are recommended for accuracy .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess stability. Tools like Gaussian or ORCA are validated for polyyne systems .

- Compare results with experimental UV-Vis spectra (λ~250–300 nm) to validate computational models .

Q. What strategies address contradictions in reported bioactivity data for polyynes like this compound?

Methodological Answer:

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified chain lengths or substituents. Use ANOVA to statistically compare bioactivity trends .

- Apply triangulation : Cross-validate cytotoxicity data (e.g., MTT assays) with computational docking (Autodock Vina) and transcriptomic profiling to identify mechanistic pathways .

- Control variables like solvent purity (≥99.9%) and cell line viability thresholds to minimize experimental noise .

Q. How can visuospatial analysis improve the interpretation of this compound’s stereochemical behavior?

Methodological Answer:

- Use Tobii eye-tracking systems to map researchers’ focus during stereochemical assignments (e.g., Newman projections vs. 3D models) .

- Integrate Jmol or PyMOL for 3D visualization to reduce cognitive load in identifying E/Z isomerism .

- Validate findings with X-ray crystallography (if crystals are obtainable) or NOESY NMR for spatial proximity analysis .

Data Analysis & Experimental Design

Q. What statistical methods are optimal for analyzing kinetic data in this compound reactions?

Methodological Answer:

- Fit time-course data to pseudo-first-order kinetics using nonlinear regression (e.g., OriginLab). Report and confidence intervals for rate constants .

- Use ANCOVA to compare catalytic efficiencies across conditions (e.g., Pd vs. Cu catalysts) while controlling for temperature .

- Include error bars representing ±2 SEM in graphs to highlight reproducibility .

Q. How should researchers design experiments to investigate the compound’s photodegradation pathways?

Methodological Answer:

- Expose samples to UV light (λ = 254 nm) in quartz cuvettes and monitor degradation via HPLC-DAD at 0, 12, 24, and 48 hours .

- Use LC-MS/MS to identify degradation products (e.g., ketone oxidation to carboxylic acids).

- Apply multivariate analysis (PCA) to correlate degradation rates with environmental factors (humidity, light intensity) .

Literature & Reproducibility

Q. How can researchers reconcile discrepancies in synthetic yields reported across studies?

Methodological Answer:

- Audit reaction conditions : Compare solvent purity, catalyst loading (mol%), and inert gas quality (Ar vs. N) .

- Reproduce key experiments (e.g., Burden et al., 1969) using controlled lab journals to document procedural deviations .

- Publish negative results in open-access repositories to clarify yield variability causes .

Q. What criteria should guide the selection of primary literature for SAR studies on polyynes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.